N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
Chemical Structure and Synthesis
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (molecular formula: C₁₆H₁₁Cl₂N₃O₂S; molecular weight: 380.25 g/mol) is a 1,3,4-thiadiazole arylurea derivative. The compound features a central 1,3,4-thiadiazole ring substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a carbamoyl-linked 4-methoxybenzamide moiety. Its synthesis involves the reaction of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under reflux conditions .
Biological Activity and Applications This compound belongs to a class of insecticides known for interfering with chitin synthesis in pests, leading to developmental disruption and mortality. It is categorized as a fourth-generation insecticide due to its high selectivity, low mammalian toxicity, and reduced environmental persistence compared to earlier analogs .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)14(22)19-16-21-20-15(24-16)12-7-4-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNCUVMCNXRCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting 2,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling with Methoxybenzamide: The resulting thiadiazole intermediate is then coupled with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as infections and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and physicochemical properties of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be contextualized against structurally related benzamide and thiadiazole derivatives. Key comparisons include:
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, F): The 2,4-dichlorophenyl group in the target compound enhances electrophilicity, improving binding to chitin synthase enzymes . Analogues with nitro groups (e.g., ) show broader pest control but higher toxicity.
- Electron-Donating Groups (OCH₃, CH₃): The 4-methoxy group in the target compound balances lipophilicity and solubility, optimizing tissue penetration. Methyl-substituted analogs (e.g., ) exhibit reduced potency due to weaker enzyme interactions.
Crystallographic and Stability Profiles
- Intramolecular N–H⋯O hydrogen bonding in the target compound stabilizes a planar six-membered ring, reducing metabolic degradation .
- Compounds lacking such interactions (e.g., cyprazole ) show shorter field half-lives due to weaker crystal packing.
Toxicity and Selectivity
- The target compound’s LD₅₀ in rats (>2,000 mg/kg) surpasses analogs like diflubenzuron (LD₅₀ = 4,600 mg/kg ), attributed to its metabolically stable thiadiazole core.
- Sulfonamide-containing derivatives (e.g., ) exhibit higher aquatic toxicity due to sulfhydryl group reactivity.
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2N3OS |
| Molecular Weight | 364.25 g/mol |
| LogP | 4.9536 |
| Polar Surface Area | 46.603 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Antimicrobial Properties : Some derivatives have been tested for antibacterial and antifungal activities, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : Thiadiazole compounds have been identified as potential inhibitors of various enzymes, including cyclooxygenase and kinases involved in cancer progression .
Case Studies
- Anticancer Studies : A series of experiments evaluated the anticancer properties of this compound against multiple cancer cell lines. The compound exhibited significant anti-proliferative effects with IC50 values indicating its potential as a therapeutic agent.
- Kinase Inhibition : In kinase assay studies, the compound demonstrated selective inhibition of EGFR and HER-2 kinases, which are critical targets in breast cancer treatment. The results indicated a strong binding affinity and stability in molecular dynamics simulations .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Viability Assays : The compound showed excellent anti-proliferation abilities in both 3D cell culture models and standard viability assays (CCK-8), particularly against breast cancer cells .
- Mechanism of Action : Investigations into the mechanism revealed that the compound may act by disrupting critical signaling pathways involved in tumor growth and survival, potentially through modulation of kinase activity .
Q & A
Q. Key Considerations :
- Control reaction temperature (90–100°C) to avoid side products.
- Monitor pH during precipitation (optimize at pH 8–9 for maximal yield) .
Advanced Question: How are crystallographic data for this compound refined, and what challenges arise during refinement?
Answer:
Crystal structure refinement employs the SHELX suite (e.g., SHELXL97) for small-molecule crystallography. Key steps include:
- Data Collection : Use a CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/2θ scans. Collect ~5,000 reflections, filtering for I > 2σ(I) .
- Refinement Parameters :
- R-factor optimization (<0.05 for high-quality data).
- Hydrogen atoms placed geometrically (C–H = 0.93 Å, N–H = 0.86 Å) and refined using a riding model .
- Anisotropic displacement parameters for non-H atoms.
Q. Challenges :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 8.1600, 7.6100, 27.102 |
| β (°) | 92.42 |
| V (ų) | 1681.5 |
| Z | 4 |
| R-factor | 0.044 |
| wR(F²) | 0.122 |
Basic Question: How do intramolecular interactions influence the compound’s conformation?
Answer :
Intramolecular N–H⋯O hydrogen bonds stabilize planar six-membered rings (mean deviation: 0.0091 Å), reducing steric strain between the thiadiazole and methoxybenzamide moieties. Dihedral angles between aromatic rings (e.g., 24.94° for thiadiazole/dichlorophenyl) are critical for maintaining planarity and π-stacking interactions .
Q. Methodological Validation :
- Hydrogen Bond Analysis : Measure bond lengths (N–H = 0.86 Å, H⋯O = 2.02 Å) and angles (N–H⋯O = 158°) via X-ray data.
- DFT Calculations : Compare experimental geometries with optimized structures (B3LYP/6-31G*) .
Advanced Question: What in vitro assays are suitable for evaluating its antifungal activity?
Q. Answer :
- Target Enzyme Assays : Test inhibition of fungal CYP51 (sterol 14α-demethylase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., lanosterol → ergosterol) .
- IC₅₀ determination: Dose-response curves at 0.1–10 µM concentrations.
- Microsomal Stability : Incubate with Aspergillus fumigatus microsomes (1–4 hrs), analyze metabolites via LC-MS .
- Cellular Efficacy : Measure MIC (Minimum Inhibitory Concentration) against Candida albicans (CLSI M27-A3 protocol).
Key Finding : Derivatives with dichlorophenyl groups show enhanced CYP51 binding (Kd ~15 nM) due to hydrophobic interactions in the active site .
Advanced Question: How can molecular docking predict interactions with biological targets?
Q. Answer :
- Software : Use AutoDock Vina or Schrödinger Glide with fungal CYP51 crystal structures (PDB: 4UYL).
- Protocol :
- Prepare ligand (AM1-BCC charges) and receptor (remove water, add hydrogens).
- Define a grid box (20 ų) centered on the heme cofactor.
- Run 50 docking poses, rank by binding energy (ΔG).
- Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å). For this compound, π-π stacking with Phe228 and H-bonding to Tyr118 are critical .
Basic Question: What analytical techniques confirm purity and structural integrity?
Q. Answer :
- HPLC : C18 column (MeCN/H2O + 0.1% TFA), retention time ~8.2 min.
- NMR : Key signals include δ 8.21 (s, thiadiazole H), δ 7.45–7.89 (dichlorophenyl H), δ 3.87 (OCH₃) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
